(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol
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Overview
Description
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.
Methylation: Introduction of the methyl group at the 7-position can be done using methylating agents like methyl iodide in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to modify other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehydroxymethylated derivatives.
Substitution: Products include substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a similar core structure.
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Another compound with a pyrrolo[2,3-d]pyrimidine core.
Uniqueness
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-6-7(4-12)9-5-10-8(6)11/h2-3,5,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVERXDJETHETQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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